Cas no 4814-74-8 (N-Hydroxymaleimide)

N-Hydroxymaleimide is a versatile chemical reagent primarily used in bioconjugation and crosslinking applications. Its maleimide group enables selective reactions with thiols, facilitating stable thioether bond formation under mild conditions, while the N-hydroxyl group enhances reactivity and solubility. This compound is particularly valuable in protein labeling, peptide modification, and polymer chemistry due to its high specificity and efficiency. Its stability in aqueous solutions and compatibility with a range of pH conditions make it suitable for diverse biochemical and material science applications. N-Hydroxymaleimide is often preferred for its reliability in creating well-defined conjugates with minimal side reactions.
N-Hydroxymaleimide structure
N-Hydroxymaleimide structure
Product name:N-Hydroxymaleimide
CAS No:4814-74-8
MF:C4H3NO3
Molecular Weight:113.07152
MDL:MFCD00005501
CID:45342
PubChem ID:24853562

N-Hydroxymaleimide 化学的及び物理的性質

名前と識別子

    • 1-Hydroxy-1H-pyrrole-2,5-dione
    • N-Hydroxymaleimide
    • 1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-hydroxypyrrole-2,5-dione
    • 4814-74-8
    • N-hydroxymaleamine
    • N-Hydroxymaleimide, 97%
    • F87353
    • SCHEMBL43426
    • AS-81236
    • Q20054534
    • DTXSID50197434
    • EINECS 225-385-4
    • MFCD00005501
    • AKOS015909743
    • FT-0607919
    • CS-0327189
    • A827481
    • BP-20410
    • BUXKULRFRATXSI-UHFFFAOYSA-N
    • NS00031769
    • DTXCID60119925
    • MDL: MFCD00005501
    • インチ: 1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
    • InChIKey: BUXKULRFRATXSI-UHFFFAOYSA-N
    • SMILES: O=C(C=C1)N(O)C1=O

計算された属性

  • 精确分子量: 113.01100
  • 同位素质量: 113.011
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: -1
  • Surface Charge: 0
  • トポロジー分子極性表面積: 57.6A^2

じっけんとくせい

  • Color/Form: 黄色または茶色の結晶粉末
  • 密度みつど: 1.5808 (rough estimate)
  • ゆうかいてん: 130-133 °C (dec.) (lit.)
  • Boiling Point: 211.74°C (rough estimate)
  • フラッシュポイント: 121.2±22.6 °C
  • Refractive Index: 1.4543 (estimate)
  • PSA: 57.61000
  • LogP: -0.76150
  • じょうきあつ: 0.0±1.3 mmHg at 25°C
  • Solubility: 未確定

N-Hydroxymaleimide Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • 危害声明: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • 危険物輸送番号:UN 3261 8/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:10-21
  • 危険物標識: C
  • 包装グループ:
  • Packing Group:III
  • Risk Phrases:R20/21/22; R34
  • 包装カテゴリ:III
  • 安全术语:8
  • 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • HazardClass:8
  • 危险等级:8

N-Hydroxymaleimide 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Hydroxymaleimide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H943920-100mg
N-Hydroxymaleimide
4814-74-8
100mg
$178.00 2023-05-18
TRC
H943920-1g
N-Hydroxymaleimide
4814-74-8
1g
$ 1135.00 2022-06-04
TRC
H943920-1000mg
N-Hydroxymaleimide
4814-74-8
1g
$1372.00 2023-05-18
eNovation Chemicals LLC
D765578-250mg
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 97%
250mg
$260 2024-06-07
A2B Chem LLC
AB58453-5g
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8
5g
$474.00 2024-04-19
Crysdot LLC
CD11117881-5g
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 95+%
5g
$353 2024-07-17
Ambeed
A633748-100mg
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 95%
100mg
$273.0 2025-02-25
Ambeed
A633748-250mg
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 95%
250mg
$406.0 2025-02-25
eNovation Chemicals LLC
D765578-250mg
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 97%
250mg
$255 2025-03-30
eNovation Chemicals LLC
D765578-1g
1-Hydroxy-1H-pyrrole-2,5-dione
4814-74-8 97%
1g
$630 2025-03-30

N-Hydroxymaleimide 関連文献

N-Hydroxymaleimideに関する追加情報

N-Hydroxymaleimide (CAS No. 4814-74-8): A Versatile Building Block in Modern Chemical Biology and Medicinal Chemistry

N-Hydroxymaleimide, with the chemical formula C₅H₄NO₃ and CAS number 4814-74-8, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique reactivity and structural properties. This molecule, often referred to as a "maleimide derivative," features a highly electrophilic α,β-unsaturated carbonyl group, which makes it an exceptionally useful tool for the synthesis of various bioconjugates, drug candidates, and functional materials. The versatility of N-Hydroxymaleimide stems from its ability to undergo Michael additions, Diels-Alder reactions, and other cycloadditions, enabling the construction of complex molecular architectures with precision and efficiency.

The utility of N-Hydroxymaleimide in modern synthetic chemistry has been further amplified by its application in the development of biomaterials and therapeutics. Its ability to react with nucleophiles such as amines and thiols has made it a cornerstone in the synthesis of antibodies-drug conjugates (ADCs), peptidomimetics, and other therapeutic agents. In recent years, there has been a surge in research focused on leveraging N-Hydroxymaleimide for the development of novel drug delivery systems, including polymersomes and micelles, which have shown promise in enhancing drug solubility and targeted delivery.

One of the most compelling aspects of N-Hydroxymaleimide is its role in click chemistry, a rapidly evolving field that emphasizes the use of highly efficient and selective reactions for the rapid assembly of complex molecules. The inverse-electron-demand Diels-Alder reaction between N-Hydroxymaleimide and dienophiles is a quintessential example of click chemistry, offering a straightforward route to cyclic compounds with minimal byproducts. This reaction has been extensively utilized in the synthesis of cyclic peptides, which are emerging as important scaffolds for drug discovery due to their stability and bioactivity.

In the realm of medicinal chemistry, N-Hydroxymaleimide has been employed as an intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activity. For instance, maleimide-based derivatives have shown promise as inhibitors of enzymes involved in cancer progression, inflammation, and infectious diseases. Recent studies have highlighted the use of N-Hydroxymaleimide in generating libraries of maleimide-containing small molecules for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel compounds with therapeutic potential, underscoring the importance of this versatile building block.

The structural motif of N-Hydroxymaleimide also finds utility in materials science, particularly in the development of functional polymers and coatings. Its incorporation into polymer backbones can impart unique properties such as reactivity towards biological molecules or enhanced mechanical strength. For example, maleimide-functionalized polymers have been explored for their potential use in biodegradable implants and wound dressings, where their ability to form covalent bonds with biological tissues is highly beneficial.

Recent advancements in computational chemistry have further expanded the applications of N-Hydroxymaleimide. Molecular modeling studies have elucidated its interaction with various biological targets at an atomic level, providing insights into its mechanism of action. These computational approaches have been integrated with experimental techniques to guide the rational design of more potent and selective maleimide-based therapeutics. The combination of experimental validation with computational prediction has significantly accelerated the drug discovery process.

The synthetic methodologies for preparing N-Hydroxymaleimide have also seen considerable innovation over recent years. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield-limiting. However, new methodologies have emerged that offer more streamlined approaches to obtaining high-purity N-Hydroxymaleimide. For instance, catalytic methods employing transition metals have been developed to facilitate key transformations more efficiently than classical organic reactions. These advancements not only improve yield but also reduce waste generation.

The growing interest in green chemistry principles has also influenced the synthesis of N-Hydroxymaleimide. Researchers are increasingly exploring solvent-free reactions, microwave-assisted synthesis, and other sustainable approaches to minimize environmental impact. Such methodologies align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

In conclusion, N-Hydroxymaleimide (CAS No. 4814-74-8) is a multifaceted compound with far-reaching applications across multiple disciplines within chemical biology and medicinal chemistry. Its unique reactivity makes it an invaluable tool for constructing complex molecular architectures essential for drug discovery and material science. As research continues to uncover new ways to harness its potential, it is clear that this heterocyclic compound will remain at forefront innovation well into the future.

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